Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate
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Overview
Description
Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate is a chemical compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol . This compound is known for its unique structure, which includes a pyridazine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate typically involves the cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes . This method is favored due to its high efficiency, wide substrate scope, and good functional group tolerance. The reaction conditions usually involve mild temperatures and the presence of a suitable catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.
Scientific Research Applications
Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: Similar in structure but lacks the glycinate moiety.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar pyridazine ring but differs in the substituents attached to the ring.
Uniqueness
Methyl (1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinate moiety, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
methyl 2-[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H13N3O4/c1-12-7(13)4-3-6(11-12)9(15)10-5-8(14)16-2/h3-5H2,1-2H3,(H,10,15) |
InChI Key |
FSTWIAHTJKVSNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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